

5-Methyl-2-(pyrimidin-2-yl)benzoic acid

molecular weight and formula

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Compound of Interest

Compound Name: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

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In-Depth Technical Guide: 5-Methyl-2-(pyrimidin-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic carboxylic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a pyrimidine ring linked to a substituted benzoic acid, makes it a valuable building block for the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its role as a key intermediate in drug discovery. The compound is notably a crucial fragment in the synthesis of orexin receptor antagonists, such as Filorexant (MK-6096), highlighting its importance in the development of therapeutics for sleep-wake regulation.[1] Furthermore, its structural alerts suggest potential applications in the synthesis of anticancer and antiviral drugs.[2]

Core Compound Data

The fundamental molecular and physical properties of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[3]
Molecular Weight	214.22 g/mol	[3]
CAS Number	1088994-22-2	[3]
Appearance	White to light yellow solid	[3]
Purity (Typical)	≥99.94% (HPLC)	[3]

Synthesis and Experimental Protocols

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be efficiently achieved through a Negishi cross-coupling reaction. This method offers a high-yield, one-pot synthesis with a straightforward work-up procedure.[1]

Optimized Negishi Cross-Coupling Synthesis[1][4]

This protocol outlines the optimized conditions for the synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid from commercially available starting materials.

Materials:

- 2-Bromo-5-methylbenzoic acid
- Anhydrous zinc chloride (ZnCl₂) powder
- 2-Chloropyrimidine
- PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
- Appropriate anhydrous solvent (e.g., THF, Dioxane)

Experimental Procedure:

- **Reaction Setup:** In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-bromo-5-methylbenzoic acid (1.0 eq) and anhydrous zinc chloride powder (1.05 eq).

- **Catalyst and Reagent Addition:** Add the palladium catalyst, $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02 eq relative to 2-bromo-5-methylbenzoic acid). Subsequently, add 2-chloropyrimidine (1.1 eq).
- **Reaction Conditions:** The reaction mixture is heated to 55°C and stirred for 14 hours.
- **Work-up and Purification:** Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to an appropriate aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield 5-methyl-2-(pyrimidin-2-yl)benzoic acid.

Yield: This optimized protocol has been reported to achieve a maximum yield of 78.4%.[\[1\]](#)[\[4\]](#)

Role in Drug Discovery and Development

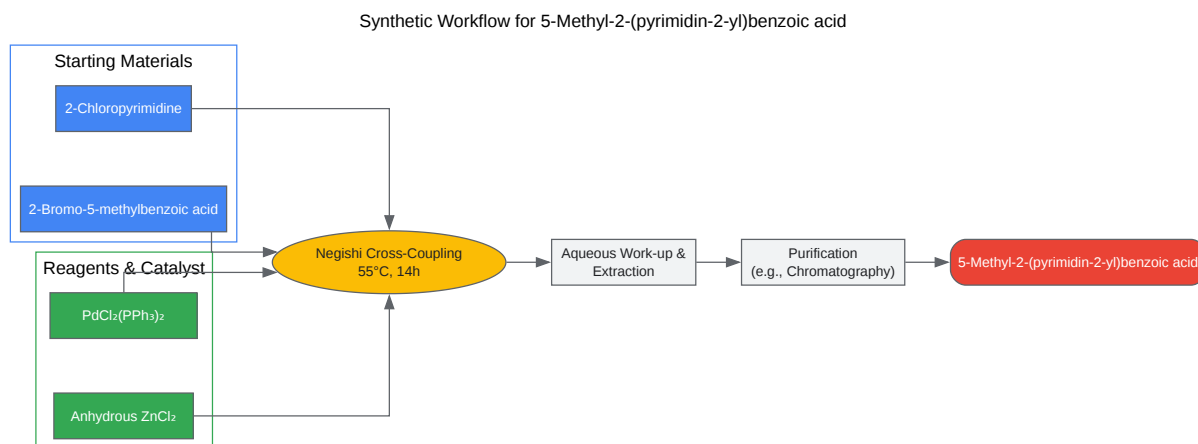
5-Methyl-2-(pyrimidin-2-yl)benzoic acid serves as a critical building block in the synthesis of more complex molecules with therapeutic potential.[\[5\]](#) Its structure is particularly amenable for creating derivatives that can interact with biological targets.

The primary application highlighted in the literature is its use as a key intermediate for orexin antagonists.[\[1\]](#) Orexin signaling is deeply involved in the regulation of sleep and wakefulness, making antagonists of this system promising candidates for the treatment of insomnia.

Furthermore, the pyrimidine and benzoic acid moieties are common pharmacophores in a wide range of biologically active compounds, suggesting that derivatives of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid could be explored for other therapeutic areas, including oncology and virology.
[\[2\]](#)

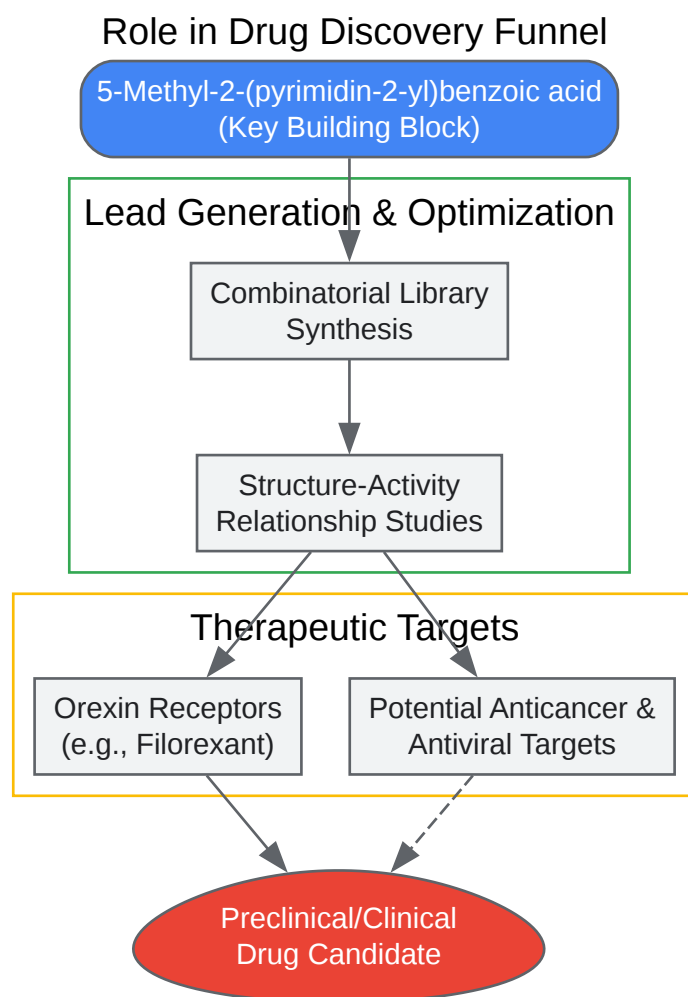
Visualized Workflows and Logical Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the synthetic workflow and the logical relationship of this compound in the context of drug discovery.



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Caption: Synthetic workflow for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid.



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Caption: Logical relationship in the drug discovery process.

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